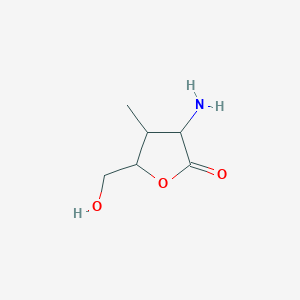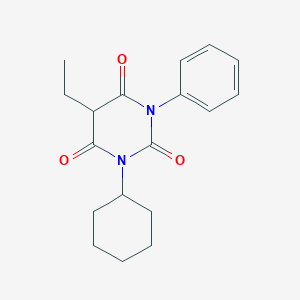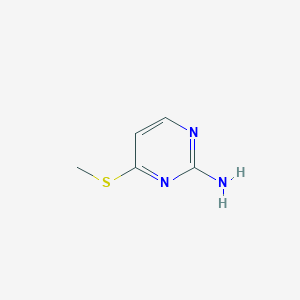
4'-Fluoro-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Fluoro-4-dimethylaminoazobenzene, also known as FDAA, is a synthetic compound that belongs to the family of azo dyes. It is widely used in scientific research as a tracer molecule, a fluorescent probe, and a model compound for studying the interaction between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 4'-Fluoro-4-dimethylaminoazobenzene is based on its unique chemical structure. 4'-Fluoro-4-dimethylaminoazobenzene contains a fluorophore and a quencher group that are separated by a linker molecule. In the absence of a specific binding partner, the fluorophore emits fluorescence upon excitation, which is quenched by the nearby quencher group. However, when 4'-Fluoro-4-dimethylaminoazobenzene binds to a specific target molecule, the linker molecule undergoes a conformational change, separating the fluorophore and the quencher group, leading to an increase in fluorescence intensity. This mechanism allows 4'-Fluoro-4-dimethylaminoazobenzene to act as a sensitive and selective probe for detecting and quantifying target molecules in complex biological samples.
Biochemical and Physiological Effects:
4'-Fluoro-4-dimethylaminoazobenzene is a non-toxic and non-carcinogenic compound that has minimal biochemical and physiological effects on living organisms. In vitro and in vivo studies have shown that 4'-Fluoro-4-dimethylaminoazobenzene is rapidly metabolized and excreted from the body without accumulating in the tissues or causing any adverse effects. However, it is important to note that the use of 4'-Fluoro-4-dimethylaminoazobenzene in high concentrations or for prolonged periods may cause cytotoxicity and interfere with cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
4'-Fluoro-4-dimethylaminoazobenzene has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized and purified. 4'-Fluoro-4-dimethylaminoazobenzene has a strong absorption and emission spectrum, making it a sensitive and reliable probe for fluorescence-based assays. 4'-Fluoro-4-dimethylaminoazobenzene is also compatible with a wide range of biological samples and experimental conditions.
However, there are also limitations to the use of 4'-Fluoro-4-dimethylaminoazobenzene in lab experiments. 4'-Fluoro-4-dimethylaminoazobenzene has a relatively low quantum yield, which may limit its sensitivity in certain applications. 4'-Fluoro-4-dimethylaminoazobenzene also has a limited binding affinity and specificity, which may require the use of higher concentrations or the modification of the molecule to improve its performance.
Orientations Futures
There are several future directions for the use of 4'-Fluoro-4-dimethylaminoazobenzene in scientific research. One direction is the development of new conjugation strategies to improve the binding affinity and specificity of 4'-Fluoro-4-dimethylaminoazobenzene to target molecules. Another direction is the integration of 4'-Fluoro-4-dimethylaminoazobenzene with advanced imaging techniques such as super-resolution microscopy and multi-photon microscopy to enhance its spatial and temporal resolution. Additionally, the use of 4'-Fluoro-4-dimethylaminoazobenzene in combination with other fluorescent probes and labeling techniques may enable the simultaneous detection and quantification of multiple targets in complex biological samples.
Méthodes De Synthèse
4'-Fluoro-4-dimethylaminoazobenzene can be synthesized by the reaction between 4-nitroaniline and N,N-dimethyl-4-aminoazobenzene in the presence of palladium on carbon as a catalyst. The reaction yields 4'-Fluoro-4-dimethylaminoazobenzene as a yellow crystalline solid with a purity of over 99%. The synthesis method is simple, efficient, and cost-effective, making 4'-Fluoro-4-dimethylaminoazobenzene a popular choice for scientific research.
Applications De Recherche Scientifique
4'-Fluoro-4-dimethylaminoazobenzene has a wide range of applications in scientific research. It is commonly used as a tracer molecule to study the metabolism, distribution, and excretion of drugs and other small molecules in vivo and in vitro. 4'-Fluoro-4-dimethylaminoazobenzene can be conjugated with various biomolecules such as proteins, peptides, and nucleic acids to create fluorescent probes for imaging and sensing applications. 4'-Fluoro-4-dimethylaminoazobenzene can also be used as a model compound for studying the binding and interaction between small molecules and biological macromolecules such as enzymes, receptors, and antibodies.
Propriétés
Numéro CAS |
150-74-3 |
|---|---|
Nom du produit |
4'-Fluoro-4-dimethylaminoazobenzene |
Formule moléculaire |
C14H14FN3 |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14FN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 |
Clé InChI |
OQJQPXJGJJPOEK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)



